5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
Descripción general
Descripción
5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole, also known as 5-Bromo-3-imidazolylindazole, is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in medicine and scientific research. This compound has been found to possess a number of interesting properties, such as its ability to act as an inhibitor of several enzymes, its ability to modulate cellular redox potential, and its potential to act as a metal-chelating agent.
Aplicaciones Científicas De Investigación
Affinity to Receptors
5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole shows potential in understanding the functions of imidazoline I(2) receptors. A study by Sączewski et al. (2003) highlighted the use of 4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole (a derivative) for investigating imidazoline I(2) receptors, demonstrating a significant difference in affinity compared to alpha(2)-adrenergic receptors (Sączewski et al., 2003).
Structural Characterization
The compound's structure has been characterized in various studies. For instance, Anuradha et al. (2014) conducted a study on 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a related compound, detailing its spectroscopic characterization and crystal structure (Anuradha et al., 2014).
Potential as Thromboxane Synthetase Inhibitors
Wright et al. (1986) explored derivatives of 1H-imidazol-1-ylalkylamines, which included compounds similar to this compound, for their potential as thromboxane synthetase inhibitors and antihypertensive agents (Wright et al., 1986).
Role in 5-HT3 Receptor Antagonists
Research by Bermudez et al. (1992) indicated that indazole, a core component of this compound, serves as an effective bioisostere in imidazole class of 5-HT3 receptor antagonists, implying potential therapeutic applications (Bermudez et al., 1992).
Energetic Salts Synthesis
Srinivas et al. (2014) investigated imidazole-based molecules, including structures related to this compound, for applications in nitrogen-rich gas generators. These compounds were noted for their positive heats of formation and high energy contribution from their molecular backbone (Srinivas et al., 2014).
Antioxidant and α-Glucosidase Inhibition
Mphahlele et al. (2020) evaluated the antioxidant potential and α-glucosidase inhibitory effect of 7-carbo-substituted 5-bromo-3-methylindazoles, demonstrating significant biological activity. This research underlines the compound's potential in biochemical applications (Mphahlele et al., 2020).
Ring Transformation Studies
Fujimura et al. (1984) conducted a study on the ring transformation of 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones into 1-(methylcarbamoyl)-methyl-3-phenyl-1H-indazoles, providing insights into the structural flexibility and potential chemical transformations of indazole-based compounds (Fujimura et al., 1984).
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which include 5-bromo-3-(1h-imidazol-2-yl)-1h-indazole, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates their function . It’s likely that this compound operates in a similar manner, altering the activity of its targets to produce its effects.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting that they may impact a wide range of biochemical pathways .
Result of Action
Given the broad range of activities associated with indole derivatives , it’s likely that this compound could have multiple effects at the molecular and cellular level.
Propiedades
IUPAC Name |
5-bromo-3-(1H-imidazol-2-yl)-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4/c11-6-1-2-8-7(5-6)9(15-14-8)10-12-3-4-13-10/h1-5H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHRGJQCDGNHOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NN2)C3=NC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743700 | |
Record name | 5-Bromo-3-(2H-imidazol-2-ylidene)-2,3-dihydro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
911305-83-4 | |
Record name | 5-Bromo-3-(2H-imidazol-2-ylidene)-2,3-dihydro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.